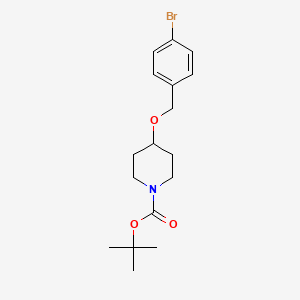

tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate

Description

BenchChem offers high-quality tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-[(4-bromophenyl)methoxy]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BrNO3/c1-17(2,3)22-16(20)19-10-8-15(9-11-19)21-12-13-4-6-14(18)7-5-13/h4-7,15H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSFDBSIEHXEQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640461 | |

| Record name | tert-Butyl 4-[(4-bromophenyl)methoxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930111-10-7 | |

| Record name | tert-Butyl 4-[(4-bromophenyl)methoxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate: A Versatile Scaffold in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate, a key chemical intermediate in medicinal chemistry. While a specific CAS number for this exact molecule is not prominently cataloged, its structural components—the N-Boc-protected piperidine core and the 4-bromobenzyl ether moiety—are foundational in the synthesis of a wide array of pharmacologically active agents. This document serves researchers, scientists, and drug development professionals by detailing the compound's inferred physicochemical properties, outlining a robust and validated synthetic protocol, exploring its critical applications as a versatile building block, and providing essential safety and handling information based on closely related analogues. The guide emphasizes the strategic importance of this scaffold in constructing complex molecular architectures, particularly in the development of kinase inhibitors.

Introduction: A Scaffold of Strategic Importance

The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs found in pharmaceuticals and natural alkaloids, prized for its favorable pharmacokinetic properties and its ability to serve as a rigid scaffold for presenting substituents in a defined three-dimensional orientation.[1] The strategic protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis. The Boc group is exceptionally stable under a wide range of reaction conditions yet can be removed cleanly under acidic conditions, offering chemists precise control over synthetic pathways.[2]

The subject of this guide, tert-butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate, combines this N-Boc-piperidine core with a 4-bromobenzyl ether at the 4-position. This specific combination yields a trifunctional building block of significant value:

-

The N-Boc Protected Piperidine: Allows for reactions elsewhere in the molecule without interference from the basic nitrogen, which can be deprotected at a later synthetic stage for further functionalization.[2][3]

-

The Ether Linkage: Provides a stable, flexible connection between the piperidine and phenyl rings.

-

The 4-Bromophenyl Group: Acts as a crucial synthetic handle. The bromine atom is primed for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the facile introduction of diverse chemical moieties and the construction of complex molecular libraries for drug screening.

This scaffold is an essential intermediate in the synthesis of targeted therapeutics, including potent and selective kinase inhibitors used in oncology and immunology.[4][5][6]

Physicochemical & Spectroscopic Profile

While a dedicated entry for tert-butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate is sparse, its properties can be reliably inferred from its constituent parts and closely related, well-characterized analogues.

| Property | Value (Predicted/Inferred) | Source/Analogue |

| CAS Number | Not assigned / Not found | - |

| Molecular Formula | C₁₇H₂₄BrNO₃ | - |

| Molecular Weight | 386.28 g/mol | - |

| Appearance | White to off-white solid | Inferred from analogues |

| Solubility | Soluble in DCM, EtOAc, THF, Methanol | Inferred from synthetic protocols |

Analogous Compound Data:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | 443998-65-0 | C₁₆H₂₃BrN₂O₂ | 355.27 g/mol [7] |

| tert-Butyl 4-bromopiperidine-1-carboxylate | 180695-79-8 | C₁₀H₁₈BrNO₂ | 264.16 g/mol [8] |

| tert-Butyl 4-hydroxypiperidine-1-carboxylate | 109384-19-2 | C₁₀H₁₉NO₃ | 201.26 g/mol [9] |

Characterization of the title compound would rely on standard analytical techniques. ¹H NMR spectroscopy is expected to show characteristic peaks for the tert-butyl protons (singlet, ~1.46 ppm), the piperidine ring protons, the benzylic methylene protons (singlet, ~4.5 ppm), and the aromatic protons of the bromophenyl group (two doublets, ~7.2-7.5 ppm). Mass spectrometry (ESI-MS) would confirm the molecular weight with a characteristic isotopic pattern for bromine.

Synthesis and Mechanistic Rationale

The most direct and efficient synthesis of tert-butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate is achieved via the Williamson ether synthesis. This classic Sₙ2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.

Proposed Synthetic Workflow

The synthesis is a two-step process starting from commercially available materials.

Caption: Proposed Williamson ether synthesis workflow.

Detailed Experimental Protocol

Materials:

-

tert-Butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq)[9]

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

4-Bromobenzyl bromide (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Step 1: Deprotonation. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq). Dissolve it in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality: Using a strong, non-nucleophilic base like NaH is critical to quantitatively deprotonate the hydroxyl group, forming the sodium alkoxide. Performing this at 0 °C controls the exothermic reaction and the evolution of hydrogen gas.

-

Allow the resulting slurry to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the alkoxide is typically visually confirmed by the cessation of gas evolution.

-

Step 2: Nucleophilic Substitution. Cool the reaction mixture back to 0 °C. Add a solution of 4-bromobenzyl bromide (1.1 eq) in anhydrous THF dropwise via a syringe or dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Causality: The alkoxide is a potent nucleophile that attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide. Benzyl bromide is an excellent substrate for Sₙ2 reactions due to the stability of the transition state. The bromide leaving group is readily displaced.

-

Workup and Purification. Once the reaction is complete, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the final product as a white or off-white solid.

Applications in Drug Discovery & Development

The true value of tert-butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate lies in its role as a versatile intermediate for creating more complex drug candidates. The 4-bromophenyl moiety is the key to diversification.

Role as a Privileged Scaffold

The piperidine nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple, unrelated biological targets.[1] This makes derivatives like the title compound highly sought after in drug discovery campaigns. The N-benzyl piperidine motif, in particular, is used to fine-tune efficacy and physicochemical properties, often providing crucial cation-π interactions with target proteins.[10]

Gateway to Kinase Inhibitors and Other Therapeutics

This building block is a precursor for synthesizing complex therapeutics, such as inhibitors for Bruton's tyrosine kinase (BTK) or Cyclin-Dependent Kinase 9 (CDK9).[6][11]

Caption: Logical workflow for drug candidate synthesis.

The synthetic strategy typically involves:

-

Cross-Coupling: The bromine atom is replaced with a more complex aryl or heteroaryl group using a suitable palladium catalyst and coupling partner (e.g., a boronic acid in a Suzuki reaction). This step builds the core of the target molecule.

-

Boc Deprotection: The Boc group is removed with an acid like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.[3]

-

Final Functionalization: The newly freed secondary amine of the piperidine ring is then acylated, alkylated, or used in a reductive amination to complete the synthesis of the final drug molecule.

This modular approach allows for the rapid synthesis of a large number of analogues for structure-activity relationship (SAR) studies, which is fundamental to modern drug discovery.

Safety, Handling, and Storage

No specific safety data sheet (SDS) exists for the title compound. Therefore, a conservative approach to safety and handling must be adopted based on the hazards of its structural analogues.

Hazard Identification (Inferred): Based on analogues like tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate, the compound is likely:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Precautions & PPE:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles with side-shields.

-

Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.

-

Skin and Body Protection: Wear a lab coat. For larger quantities, impervious clothing may be necessary.

-

Respiratory Protection: If dust or aerosols may be generated, use a NIOSH/MSHA approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

Store away from strong oxidizing agents, strong acids, and strong reducing agents.

Conclusion

tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate represents a quintessential example of a modern synthetic building block. Its design—incorporating a stable protecting group, a flexible linker, and a reactive handle for cross-coupling—provides medicinal chemists with a powerful and versatile tool for the efficient construction of complex, biologically active molecules. Understanding its synthesis, reactivity, and strategic application is key for professionals engaged in the demanding field of drug discovery and development. This guide provides the foundational knowledge to leverage this important scaffold in the pursuit of novel therapeutics.

References

- Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085.

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. PubChem. Retrieved January 11, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. PubChem. Retrieved January 11, 2026, from [Link]

-

Wang, M., Wang, W., Tang, Q., & Xu, S. (2018). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Retrieved January 11, 2026, from [Link]

-

Wang, M., Wang, W., Tang, Q., & Xu, S. (2018). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved January 11, 2026, from [Link]

- Vasilevsky, S. F., & Stepanov, A. A. (2022).

-

tert-butyl 4-hydroxypiperidine-1-carboxylate. (2024). ChemBK. Retrieved January 11, 2026, from [Link]

- Singh, A., & Singh, P. P. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem.

- Process for the preparation of kinase inhibitors and intermediates thereof. (n.d.). Google Patents.

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 4-hydroxypiperidine-1-carboxylate. PubChem. Retrieved January 11, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 4-bromopiperidine-1-carboxylate. PubChem. Retrieved January 11, 2026, from [Link]

- Compounds useful as kinase inhibitors. (n.d.). Google Patents.

-

The synthesis of novel kinase inhibitors using click chemistry. (2014). Semantic Scholar. Retrieved January 11, 2026, from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. atlantis-press.com [atlantis-press.com]

- 6. WO2017103611A1 - Compounds useful as kinase inhibitors - Google Patents [patents.google.com]

- 7. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | C16H23BrN2O2 | CID 11210451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tert-Butyl 4-bromopiperidine-1-carboxylate | C10H18BrNO2 | CID 15541517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated physical and chemical properties of tert-butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific molecule in public databases, this guide establishes a baseline for its characterization by leveraging data from its close structural analog, tert-butyl 4-(4-bromobenzyl)piperidine-1-carboxylate. Furthermore, this document outlines detailed, field-proven methodologies for the experimental determination of its core physical properties, ensuring scientific rigor and reproducibility. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, handling, and application of this and related piperidine derivatives.

Introduction and Structural Analysis

tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate is a bifunctional molecule featuring a piperidine core protected by a tert-butoxycarbonyl (Boc) group, and a 4-bromobenzyloxy substituent at the 4-position. The Boc protecting group is a staple in organic synthesis, particularly in peptide synthesis and the development of nitrogen-containing heterocyclic compounds, due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The 4-bromobenzyloxy moiety introduces a degree of conformational rigidity and serves as a handle for further functionalization, for instance, through cross-coupling reactions.

A thorough search of scientific literature and chemical databases reveals a scarcity of experimentally determined physical properties for the title compound. However, substantial data exists for the structurally analogous compound, tert-butyl 4-(4-bromobenzyl)piperidine-1-carboxylate (CAS No. 336182-21-9)[1][2]. The key structural difference lies in the linker between the piperidine and the bromophenyl rings: an ether linkage (-O-CH₂-) in the title compound versus a methylene bridge (-CH₂-CH₂-) in its analog. This seemingly minor difference is expected to have a discernible impact on the molecule's polarity, hydrogen bonding potential, and ultimately, its physical properties.

Predicted Physicochemical Properties

The following table summarizes the known properties of the structural analog, tert-butyl 4-(4-bromobenzyl)piperidine-1-carboxylate, and provides a scientifically-grounded prediction for the properties of the title compound.

| Property | tert-Butyl 4-(4-bromobenzyl)piperidine-1-carboxylate (Analog) | tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate (Predicted) | Rationale for Prediction |

| Molecular Formula | C₁₇H₂₄BrNO₂[1] | C₁₇H₂₄BrNO₃ | The addition of an oxygen atom in the benzyloxy linker. |

| Molecular Weight | 354.3 g/mol [1][3] | 370.3 g/mol | Calculated based on the molecular formula. |

| Appearance | White to off-white solid | Likely a white to off-white solid | Similar solid-state packing is anticipated for related structures. |

| Melting Point | Not available | Expected to be slightly higher | The ether linkage introduces greater polarity and potential for intermolecular interactions, which may lead to a more ordered crystal lattice and a higher melting point. |

| Boiling Point | Not available | Expected to be higher | Increased molecular weight and polarity would contribute to a higher boiling point. |

| Solubility | Not available | Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. Sparingly soluble in non-polar solvents like hexanes. Limited solubility in water. | The ether oxygen may slightly increase water solubility compared to the analog, but overall the molecule remains largely non-polar. |

Health and Safety Information

While no specific Material Safety Data Sheet (MSDS) is available for tert-butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate, the safety profile can be inferred from closely related compounds. For instance, tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate is classified with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[4].

Recommended Handling Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Experimental Protocols for Physicochemical Characterization

To facilitate rigorous scientific investigation, the following standardized protocols are provided for the determination of the key physical properties of tert-butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate.

Determination of Melting Point

The melting point is a critical indicator of purity.

Methodology:

-

A small, representative sample of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is increased at a rate of 1-2 °C per minute near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid sample.

Solubility Assessment

Understanding the solubility profile is crucial for reaction setup, purification, and formulation.

Methodology:

-

To a series of vials, add a pre-weighed amount of the compound (e.g., 10 mg).

-

To each vial, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, methanol, dichloromethane, ethyl acetate, hexanes).

-

Vortex each vial for 1-2 minutes at room temperature.

-

Visually inspect for dissolution. Classify as freely soluble, sparingly soluble, or insoluble.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive method for assessing the purity of a compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid. For example, a linear gradient from 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Analysis: Inject the sample and analyze the resulting chromatogram. Purity is calculated based on the area percentage of the main peak.

HPLC Purity Analysis Workflow

Caption: A simplified workflow for HPLC-based purity analysis.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a proton NMR spectrum.

-

Expected Signals:

-

Signals in the aromatic region (around 7.0-7.5 ppm) corresponding to the protons on the bromophenyl ring.

-

A singlet for the benzylic protons (-O-CH₂-Ar) around 4.5 ppm.

-

Signals for the piperidine ring protons, likely in the 1.5-4.0 ppm range.

-

A singlet for the nine protons of the tert-butyl group around 1.4 ppm.

-

-

-

¹³C NMR Spectroscopy:

-

Acquire a carbon-13 NMR spectrum.

-

Expected Signals:

-

Signals for the aromatic carbons.

-

A signal for the benzylic carbon.

-

Signals for the piperidine carbons.

-

Signals for the carbonyl and quaternary carbons of the Boc group.

-

-

Conclusion

While experimental data for tert-butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate remains to be published, this technical guide provides a robust framework for its physicochemical characterization. By leveraging data from a close structural analog and outlining standardized experimental protocols, researchers are well-equipped to handle, analyze, and utilize this compound in their drug discovery and development endeavors. The insights and methodologies presented herein are designed to uphold the principles of scientific integrity, ensuring that any future work on this molecule is built upon a solid and reliable foundation.

References

-

tert-Butyl 4-(benzyloxy)-4-(bromomethyl)piperidine-1-carboxylate. PubChem. [Link]

-

tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. PubChem. [Link]

-

tert-Butyl 4-bromopiperidine-1-carboxylate. PubChem. [Link]

-

tert-Butyl 4-(4-bromophenyl)-4-methylpiperidine-1-carboxylate. Chemsrc. [Link]

-

tert-Butyl 4-((4-bromothiazol-2-yl)oxy)piperidine-1-carboxylate. PubChem. [Link]

-

tert-butyl 4-(4-bromobenzyl)piperidine-1-carboxylate. Knight Chemicals Online. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. knightchem-store.com [knightchem-store.com]

- 3. CAS#:1791402-45-3 | Tert-butyl 4-(4-bromophenyl)-4-methylpiperidine-1-carboxylate | Chemsrc [chemsrc.com]

- 4. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | C16H23BrN2O2 | CID 11210451 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate

This technical guide provides a comprehensive overview of tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate, a key building block for researchers, medicinal chemists, and drug development professionals. This document delves into its chemical properties, a detailed synthesis protocol, analytical characterization, and its strategic applications in the synthesis of complex molecular architectures for therapeutic development.

Core Molecular Attributes

Tert-butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate is a bifunctional molecule featuring a piperidine core. The piperidine ring is a prevalent scaffold in numerous approved pharmaceuticals, valued for its favorable physicochemical properties and metabolic stability. The molecule is further functionalized with a Boc-protecting group on the piperidine nitrogen, a 4-bromobenzyl ether linkage at the 4-position of the piperidine ring. This combination of features makes it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₄BrNO₃ | [1] |

| Molecular Weight | 370.28 g/mol | [1] |

| CAS Number | 930111-10-7 | [1] |

| Appearance | Solid | [1] |

| Stability | Stable under normal conditions | [1] |

Strategic Synthesis: The Williamson Ether Synthesis Approach

The synthesis of tert-butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate is most efficiently achieved via a Williamson ether synthesis. This classic and reliable method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the alkoxide is generated from tert-butyl 4-hydroxypiperidine-1-carboxylate, which then displaces the bromide from 4-bromobenzyl bromide.

The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen is crucial for this synthesis. It deactivates the nitrogen, preventing it from competing with the hydroxyl group as a nucleophile and participating in side reactions. This ensures the selective formation of the desired ether linkage.

Experimental Protocol:

Materials:

-

tert-Butyl 4-hydroxypiperidine-1-carboxylate

-

4-Bromobenzyl bromide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

-

Add a solution of 4-bromobenzyl bromide (1.1 eq) in anhydrous THF dropwise to the reaction mixture.

-

The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield tert-butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate.

Diagram 1: Synthesis Workflow

Caption: A flowchart of the synthesis process.

Analytical Characterization: A Validating System

The structural integrity of the synthesized tert-butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate is confirmed through a combination of spectroscopic techniques. Below are the predicted key analytical data points based on its structure and data from closely related compounds.

Table 2: Predicted Analytical Data

| Technique | Predicted Data |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), piperidine ring protons (multiplets, 1.5-3.7 ppm), benzylic protons (singlet, ~4.5 ppm), and aromatic protons (doublets, ~7.2 and 7.5 ppm). |

| ¹³C NMR | Resonances for the tert-butyl group (~28 ppm), piperidine carbons (~30-45 ppm, and one downfield carbon attached to the ether oxygen at ~75 ppm), the Boc carbonyl (~155 ppm), benzylic carbon (~70 ppm), and aromatic carbons (~121-138 ppm). |

| Mass Spec (ESI-MS) | Predicted [M+H]⁺ of approximately 370.1 and 372.1, reflecting the isotopic pattern of bromine. |

Applications in Drug Discovery and Medicinal Chemistry

tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate is a valuable building block in medicinal chemistry due to its trifecta of reactive sites, which can be manipulated in a controlled, sequential manner.[2]

Diagram 2: Strategic Utility in Synthesis

Caption: Potential synthetic transformations.

-

Modification of the Piperidine Nitrogen: The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in an organic solvent) to reveal the secondary amine of the piperidine ring. This free amine can then be further functionalized through reactions such as amidation, reductive amination, alkylation, or arylation to build more complex molecular scaffolds.

-

Cross-Coupling Reactions at the Aromatic Ring: The bromine atom on the phenyl ring serves as a handle for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents. For example, Suzuki coupling can be employed to form a biaryl system, Buchwald-Hartwig amination can be used to introduce an amine, and Sonogashira coupling can be utilized to append an alkyne.

-

Cleavage of the Benzyl Ether: The benzyloxy linkage can be cleaved under hydrogenolysis conditions (e.g., H₂ gas with a palladium catalyst) to unmask the 4-hydroxy group on the piperidine ring. This hydroxyl group can then be used in subsequent synthetic transformations.

The strategic placement of these functional groups allows for a divergent synthetic approach, where a variety of derivatives can be generated from a single, common intermediate. This is a highly efficient strategy in the early stages of drug discovery for the generation of compound libraries for screening and structure-activity relationship (SAR) studies.

Safety and Handling

As with all laboratory chemicals, tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] It is recommended to work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[1] In case of contact, rinse immediately with plenty of water.[1] Store in a cool, dry place away from incompatible materials such as strong oxidizing and reducing agents.[1]

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. [Link]

Sources

tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate structure elucidation

An In-depth Technical Guide to the Structure Elucidation of tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate

Introduction: The Role of Structural Integrity in Synthesis

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Intermediates and building blocks, such as tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate, form the foundation of complex molecular architectures. An error in the structural assignment of such a precursor can have cascading effects, invalidating subsequent synthetic steps and biological data. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, demonstrating a self-validating system of analysis essential for regulatory compliance and reproducible research. We will explore how data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy converge to provide an irrefutable structural proof.

The target molecule, tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate, possesses several key structural features that are amenable to spectroscopic analysis: a Boc-protected piperidine ring, a para-substituted bromobenzyl ether moiety, and distinct aliphatic and aromatic regions. Each analytical technique provides a unique piece of the structural puzzle, and together they create a cohesive and definitive picture.

Molecular Formula and Isotopic Signature Analysis

Before delving into spectroscopic data, the fundamental molecular formula must be established.

-

Molecular Formula: C₁₇H₂₄BrNO₃

-

Monoisotopic Mass: 397.0939 g/mol

-

Average Mass: 398.28 g/mol

A critical feature of this molecule is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic isotopic pattern in mass spectrometry, where the molecular ion appears as a pair of peaks (M+ and M+2) of roughly equal intensity, separated by two mass units. This signature is a powerful diagnostic tool for confirming the presence of a single bromine atom in the structure.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. The expected ¹H NMR spectrum of the title compound in a solvent like CDCl₃ would exhibit several distinct signals.

Rationale Behind Signal Assignment: The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups, like the oxygen of the ether and the nitrogen of the carbamate, deshield adjacent protons, shifting their signals downfield (to a higher ppm value). Conversely, electron-donating groups shield protons, moving them upfield. Spin-spin coupling between non-equivalent neighboring protons causes signals to split into multiplets (e.g., doublets, triplets), providing crucial information about proton connectivity.

Table 1: Predicted ¹H NMR Signal Assignments

| Proton Label | Multiplicity | Integration | Approx. Chemical Shift (δ, ppm) | Rationale |

| H_a | Singlet | 9H | 1.46 | Protons of the magnetically equivalent methyl groups on the tert-butyl carbamate (Boc) protector. |

| H_b, H_c | Multiplets | 4H total | 1.60-1.95 | Axial and equatorial protons on C3 and C5 of the piperidine ring. Complex splitting due to coupling with each other and with protons on C2, C4, and C6. |

| H_d | Multiplet | 2H | 3.05-3.20 | Piperidine protons on C2 and C6 adjacent to the nitrogen atom, experiencing moderate deshielding. |

| H_e | Multiplet | 2H | 3.65-3.80 | Piperidine protons on C2 and C6, often showing different shifts from H_d due to ring conformation and anisotropy of the Boc group. |

| H_f | Multiplet | 1H | 3.50-3.60 | Proton on C4, deshielded by the adjacent ether oxygen. |

| H_g | Singlet | 2H | 4.45 | Methylene protons of the benzyl group, appearing as a singlet as there are no adjacent protons to couple with. Deshielded by the ether oxygen and the aromatic ring. |

| H_h | Doublet | 2H | 7.22 | Aromatic protons ortho to the benzyloxy group. Part of an AA'BB' system. |

| H_i | Doublet | 2H | 7.45 | Aromatic protons ortho to the bromine atom. Deshielded by the electronegative bromine. Part of an AA'BB' system. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16-32, to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

Diagram: ¹H NMR Structural Correlation

Caption: Key proton environments and their expected NMR signals.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides a count of the unique carbon environments in the molecule. Broadband proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each chemically distinct carbon.

Table 2: Predicted ¹³C NMR Signal Assignments

| Carbon Atom(s) | Approx. Chemical Shift (δ, ppm) | Rationale |

| C_Me (Boc) | 28.4 | Equivalent methyl carbons of the Boc group. |

| C3, C5 (Piperidine) | 31.5 | Aliphatic carbons adjacent to the CH-O group. |

| C2, C6 (Piperidine) | 41.0 | Aliphatic carbons adjacent to the Boc-protected nitrogen. |

| C_quat (Boc) | 79.5 | Quaternary carbon of the Boc group. |

| C_benzyl (-CH₂-) | 69.5 | Benzylic methylene carbon, deshielded by oxygen and the ring. |

| C4 (Piperidine) | 75.0 | Carbon bearing the ether oxygen, highly deshielded. |

| C_ipso-Br | 121.5 | Aromatic carbon directly attached to bromine. |

| C_ortho-CH₂ | 129.0 | Aromatic carbons ortho to the benzylic group. |

| C_ortho-Br | 131.5 | Aromatic carbons ortho to the bromine atom. |

| C_ipso-CH₂ | 137.8 | Aromatic carbon directly attached to the benzylic group. |

| C=O (Boc) | 154.9 | Carbonyl carbon of the carbamate group. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Utilize a 400 MHz spectrometer (operating at ~100 MHz for ¹³C).

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30').

-

Number of Scans: 512-1024, as the ¹³C nucleus is much less sensitive than ¹H.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).

High-Resolution Mass Spectrometry (HRMS): Precise Mass and Fragmentation

HRMS provides an extremely accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum offers further structural evidence by revealing the molecule's weakest points.

Table 3: Predicted HRMS Fragments

| m/z (⁷⁹Br/⁸¹Br) | Lost Fragment | Identity of Fragment Ion |

| 397.0939 / 399.0919 | - | [M+H]⁺ (Molecular Ion) |

| 341.0308 / 343.0288 | C₄H₈ (isobutylene) | [M - C₄H₈ + H]⁺ |

| 298.0653 / 300.0633 | C₅H₉O₂ (Boc group) | [M - Boc + H]⁺ |

| 169.9598 / 171.9578 | C₁₀H₁₈NO₃ (Piperidine moiety) | [C₇H₆Br]⁺ (Bromotropylium ion) |

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode is typically effective for this molecule due to the nitrogen atom.

-

Mass Range: Scan from m/z 50 to 500.

-

Source Conditions: Optimize capillary voltage, nebulizer gas pressure, and drying gas temperature for stable ion generation.

-

-

Analysis: Identify the molecular ion peak [M+H]⁺ or [M+Na]⁺. Confirm the characteristic 1:1 isotopic pattern for the bromine-containing ions. Analyze the major fragment ions and correlate them with the proposed structure.

Diagram: Key Fragmentation Pathways

Caption: Predicted major fragmentation pathways in ESI-MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2975-2850 | C-H Stretch | Aliphatic (Piperidine, Boc, Benzyl) |

| 1695-1680 | C=O Stretch | Carbamate (Boc group) |

| 1485 | C=C Stretch | Aromatic Ring |

| 1240, 1160 | C-O Stretch | Ether and Carbamate |

| 1090 | C-N Stretch | Carbamate |

| 820 | C-H Bend | Aromatic (para-substitution) |

Experimental Protocol: FT-IR (ATR)

-

Sample Preparation: Place a small amount of the neat compound (if an oil) or a few crystals (if a solid) directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect a background spectrum of the clean ATR crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups. The strong C=O stretch of the carbamate is a particularly important diagnostic peak.

Conclusion: A Unified Structural Confirmation

The structural elucidation of tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate is achieved through the systematic and synergistic application of multiple analytical techniques.

-

¹H and ¹³C NMR spectroscopy precisely map the carbon and proton skeletons, confirming the connectivity of the Boc-piperidine and bromobenzyl ether moieties.

-

High-Resolution Mass Spectrometry verifies the elemental formula through an accurate mass measurement and confirms the presence of bromine via its distinct isotopic signature. The fragmentation pattern further corroborates the proposed structure.

-

Infrared Spectroscopy provides definitive evidence for the key functional groups, most notably the strong carbamate C=O stretch.

Together, these independent yet complementary datasets provide a robust and self-validating confirmation of the molecular structure. This rigorous approach ensures the identity and purity of the compound, a critical requirement for its use in further research and development.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

PubChem National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate. PubChem Compound Summary for CID 58985172. [Link]

-

Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

An In-depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate. As a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds, unequivocal structural confirmation is paramount. This document offers a detailed interpretation of the spectrum, grounded in fundamental principles of NMR spectroscopy and supported by empirical data from analogous structures. We will dissect the spectrum region by region, explaining the causality behind observed chemical shifts, signal multiplicities, and the conformational effects imposed by the N-Boc protecting group on the piperidine scaffold. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR for routine structural elucidation and quality control.

Introduction: The Structural Significance of a Privileged Scaffold

Tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate is a bifunctional organic building block. It incorporates the piperidine ring, a "privileged scaffold" frequently found in approved drugs and clinical candidates due to its favorable physicochemical properties and ability to orient substituents in precise three-dimensional space[1][2]. The molecule is further functionalized with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a 4-bromobenzyloxy ether at the C4 position. The Boc group modulates the nucleophilicity of the piperidine nitrogen, making it stable under various conditions while allowing for facile deprotection when needed[3]. The bromobenzyl moiety serves as a handle for further synthetic transformations, such as cross-coupling reactions.

Given its role as a precursor, verifying the integrity of its structure is a critical quality control step. ¹H NMR spectroscopy is the most powerful and accessible tool for this purpose, providing a unique fingerprint of the molecule's proton environments.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the distinct proton environments within the molecule. The structure is systematically labeled below to facilitate discussion.

Caption: Labeled structure of the target molecule.

Analysis of the ¹H NMR Spectrum: A Region-by-Region Interpretation

The ¹H NMR spectrum can be logically divided into four key regions: the aromatic protons, the benzylic and piperidine-methine protons, the piperidine methylene protons, and the aliphatic tert-butyl protons.

The Aromatic Region (δ 7.0–7.5 ppm)

The two pairs of chemically non-equivalent protons on the 4-bromophenyl ring give rise to a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets.

-

H-Ar (ortho to -CH₂O-): These protons are expected to resonate at approximately δ 7.25-7.35 ppm . Their proximity to the electron-withdrawing bromine atom and the ether linkage influences their chemical shift.

-

H-Ar (meta to -CH₂O-): These protons are ortho to the bromine atom and are typically shifted further downfield due to bromine's deshielding effect, appearing around δ 7.40-7.50 ppm .

The coupling between these adjacent aromatic protons results in a doublet multiplicity for each signal, with a typical ortho coupling constant (³J) of ~8-9 Hz.[4][5]

The Benzylic and Piperidine-Methine Region (δ 3.5–4.6 ppm)

This region contains two key signals: the benzylic protons and the proton at the C4 position of the piperidine ring.

-

Benzylic Protons (H-7, -O-CH₂-Ar): These two protons are chemically equivalent and are not coupled to any other protons, resulting in a sharp singlet . Due to the deshielding effect of the adjacent oxygen atom and the aromatic ring, this signal typically appears around δ 4.45-4.55 ppm .

-

Piperidine Methine Proton (H-4): This proton is attached to the carbon bearing the benzyloxy group. The strong deshielding from the adjacent oxygen atom shifts its signal significantly downfield. It appears as a multiplet or broad signal around δ 3.50-3.70 ppm due to coupling with the four neighboring protons on C3 and C5.

The Piperidine Methylene Region (δ 1.5–3.8 ppm)

The protons on the piperidine ring present the most complex region of the spectrum. This complexity arises from two primary factors: the rigid chair conformation of the ring and the influence of the N-Boc group.

-

Conformational Rigidity: The piperidine ring exists in a chair conformation, creating distinct axial and equatorial proton environments for each methylene group (C2, C3, C5, C6). Axial and equatorial protons on the same carbon are chemically non-equivalent and couple to each other (geminal coupling, ²J ≈ 10-13 Hz).

-

N-Boc Group Influence: The bulky tert-butoxycarbonyl group introduces significant steric hindrance. Rotation around the N-C(O) amide bond is slow on the NMR timescale, leading to magnetic inequivalence of the protons on C2 and C6, and C3 and C5. This restricted rotation often results in significant signal broadening, particularly for the protons alpha to the nitrogen (H-2, H-6).[6]

-

H-2, H-6 Protons (alpha to Nitrogen): These protons are the most affected by the Boc group's rotational dynamics and the nitrogen's inductive effect. They typically appear as two broad, overlapping multiplets.

-

The equatorial protons are generally shifted downfield, appearing around δ 3.60-3.80 ppm .

-

The axial protons are found further upfield, around δ 2.80-3.00 ppm .

-

-

H-3, H-5 Protons (beta to Nitrogen): These protons are less affected by the Boc group but are coupled to protons at C2, C4, and C6. They also give rise to two sets of overlapping multiplets.

-

The equatorial protons are found around δ 1.85-2.00 ppm .

-

The axial protons are shifted upfield, appearing around δ 1.50-1.65 ppm .

-

The Aliphatic tert-Butyl Region (δ ~1.45 ppm)

-

Boc Protons (H-Boc): The nine protons of the tert-butyl group are all chemically and magnetically equivalent. They are isolated from other protons in the molecule, resulting in a very sharp and intense singlet . This signal is a hallmark of the Boc protecting group and integrates to 9H. It appears far upfield around δ 1.46 ppm .[7][8]

Summary of Expected ¹H NMR Data

The predicted assignments for the ¹H NMR spectrum, acquired in CDCl₃ at 400 MHz, are summarized below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.45 | d, J ≈ 8.5 Hz | 2H | H-Ar (meta to -OCH₂) | Deshielded by ortho-Br |

| ~7.30 | d, J ≈ 8.5 Hz | 2H | H-Ar (ortho to -OCH₂) | Aromatic proton |

| ~4.50 | s | 2H | H-7 (Benzylic -CH₂-) | Deshielded by O and Ar ring |

| ~3.70 | br m | 2H | H-2,6 (equatorial) | Deshielded by N, adjacent to O |

| ~3.60 | m | 1H | H-4 | Deshielded by adjacent O |

| ~2.90 | br m | 2H | H-2,6 (axial) | Shielded relative to equatorial |

| ~1.95 | m | 2H | H-3,5 (equatorial) | Piperidine ring proton |

| ~1.55 | m | 2H | H-3,5 (axial) | Piperidine ring proton |

| 1.46 | s | 9H | H-Boc (-C(CH₃)₃) | Characteristic Boc signal |

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, interpretable spectrum requires a standardized and robust methodology.

Step-by-Step Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate sample.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen for its excellent solubilizing power for this type of molecule and its single solvent peak at δ 7.26 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving the complex piperidine multiplets.

-

Tune and shim the probe to ensure magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum using a single-pulse experiment (e.g., Bruker's 'zg30').

-

Key Parameters:

-

Pulse Angle: 30-45 degrees (to allow for a shorter relaxation delay).

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 8 to 16 scans. This is usually sufficient for a sample of this concentration.

-

Temperature: 298 K (25 °C).

-

-

-

Data Processing:

-

Apply an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform (FT) to convert the FID into the frequency-domain spectrum.

-

Manually phase the spectrum to ensure all peaks are in pure absorption mode.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

-

Integrate all signals and normalize the integration values, for instance, by setting the 9H singlet of the Boc group to an integral of 9.00.

-

Workflow Visualization

Caption: Standard workflow for NMR analysis.

Conclusion: An Unambiguous Structural Fingerprint

The ¹H NMR spectrum of tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate provides an unambiguous confirmation of its structure. The key identifying features are:

-

An AA'BB' system in the aromatic region characteristic of a 1,4-disubstituted benzene ring.

-

A sharp singlet for the benzylic protons.

-

A highly intense singlet at ~1.46 ppm, integrating to 9H, confirming the presence of the Boc group.

-

A complex and often broadened series of multiplets between δ 1.5 and 3.8 ppm, consistent with the conformationally restricted N-Boc-piperidine ring.

This detailed analysis serves as a reliable reference for chemists and researchers, ensuring the structural integrity of this valuable synthetic intermediate. For cases with significant signal overlap, advanced 2D NMR techniques such as COSY and HSQC can be employed for definitive assignment.

References

-

Vertex AI Search Result[9] : While not the exact molecule, this source provides examples of ¹H NMR data for various complex organic molecules, illustrating typical reporting styles. [Source URL not directly applicable to the specific compound but representative of data format]

-

Macmillan Group - Princeton University, Supplementary Information[10] : This document contains extensive ¹H NMR data for numerous Boc-protected piperidine derivatives, offering valuable comparative data for chemical shifts and multiplicities. [Link]

-

ResearchGate, "Solution and solid structure of a boc-protected piperidine..."[6] : This article discusses the conformational dynamics of N-Boc piperidines, specifically the C-N bond rotation of the carbamate, which explains the signal broadening observed in the ¹H NMR spectrum. [Link]

-

PubChem, "Piperidine"[1] : A comprehensive database entry for the parent piperidine scaffold, outlining its properties and relevance. [Link]

-

Royal Society of Chemistry, "Exploration of piperidine 3D fragment chemical space..."[2] : This article highlights the importance of the piperidine scaffold in medicinal chemistry and uses ¹H NMR for stereochemical analysis. [Link]

-

ResearchGate, "1H NMR spectra showing the clear difference between piperidine and pyrrolidine amides"[11] : Provides comparative NMR data that helps in understanding the spectral features of cyclic amines. [Link]

-

Royal Society of Chemistry, Supplementary Information[12] : This document provides examples of characterization data for various organic acids, useful for understanding general practices in reporting NMR data. [Link]

-

Supporting Information Document[7] : Contains NMR data for tert-butyl piperidine-1-carboxylate, providing a direct experimental reference for the Boc-protected ring system. [Link]

-

PubChem, "tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate"[13] : Database entry for a structurally related molecule, useful for cross-referencing properties and nomenclature. [Link]

-

SpectraBase, "4-Bromo-benzoic acid"[14] : Provides reference NMR spectra for a related aromatic substructure. [Link]

Sources

- 1. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Bromobenzyl alcohol(873-75-6) 1H NMR spectrum [chemicalbook.com]

- 5. 4-Bromobenzoic acid(586-76-5) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. 1-Boc-piperidine(75844-69-8) 1H NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | C16H23BrN2O2 | CID 11210451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

A Technical Guide to the ¹³C NMR Spectrum of tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum for tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate. As a key building block in contemporary drug discovery and medicinal chemistry, a thorough understanding of its spectral characteristics is essential for structural verification and quality control. This document details a predicted ¹³C NMR chemical shift assignment based on established principles of organic spectroscopy. Furthermore, it outlines a robust, self-validating experimental protocol for data acquisition and includes spectral interpretation techniques, such as Distortionless Enhancement by Polarization Transfer (DEPT), to ensure unambiguous peak assignment. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of this compound's spectral features.

Introduction: Molecular Structure and Significance

tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate is a bifunctional molecule frequently employed as a scaffold or linker in the synthesis of complex pharmaceutical agents. Its structure combines three key chemical motifs:

-

A piperidine ring , a common saturated heterocycle in many approved drugs.

-

A tert-butoxycarbonyl (Boc) protecting group , which modulates the reactivity of the piperidine nitrogen.

-

A 4-bromobenzyl ether moiety , which provides a reactive handle for further chemical elaboration, often in cross-coupling reactions.

The precise arrangement of these groups gives rise to a unique ¹³C NMR fingerprint. Accurate interpretation of this spectrum is paramount for confirming the identity and purity of the compound during synthesis and before its incorporation into larger, more complex target molecules.

Below is the annotated structure of the molecule, with each unique carbon atom numbered for reference throughout this guide.

Caption: Annotated structure of the title compound.

Predicted ¹³C NMR Chemical Shifts

While experimentally obtained data is the gold standard, a robust prediction based on the additive effects of chemical substituents provides a powerful tool for preliminary analysis and subsequent verification. The chemical shift of a given carbon is influenced by its hybridization state, the electronegativity of adjacent atoms, and steric effects.[1]

The predicted ¹³C NMR spectrum of tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate in a standard solvent like CDCl₃ would exhibit 11 distinct signals, accounting for the molecular symmetry. The table below summarizes the predicted chemical shift (δ) ranges for each carbon, the rationale for the prediction, and the expected multiplicity in a DEPT-135 experiment.

| Carbon Atom(s) | Predicted δ (ppm) | Rationale & Influencing Factors | Expected DEPT-135 Signal |

| Boc Group | |||

| 3 x C H₃ | ~28.4 | Standard range for the three equivalent methyl carbons of a Boc group.[2] | Positive |

| C quat | ~79.5 | Quaternary carbon of the Boc group, shifted downfield by the adjacent oxygen.[2][3] | Absent |

| C =O | ~154.8 | Carbonyl carbon of the carbamate, characteristic of Boc-protected amines.[2][3] | Absent |

| Piperidine Ring | |||

| C 2, C 6 | ~40-44 | Methylene carbons α to the nitrogen atom. The exact shift is influenced by the Boc group.[2] | Negative |

| C 3, C 5 | ~30-34 | Methylene carbons β to the nitrogen and adjacent to the ether-linked carbon.[4] | Negative |

| C 4 | ~75-78 | Methine carbon directly bonded to the ether oxygen, significantly deshielded. | Positive |

| 4-Bromobenzyl Ether | |||

| C 7 | ~70-72 | Methylene carbon of the benzyl group, attached to the ether oxygen. | Negative |

| C 8 | ~137-139 | Quaternary aromatic carbon (ipso-carbon) attached to the benzylic C7. | Absent |

| C 9, C 13 | ~128-130 | Aromatic methine carbons ortho to the benzylic CH₂ group. | Positive |

| C 10, C 12 | ~131-133 | Aromatic methine carbons meta to the benzylic CH₂ and ortho to the bromine.[5] | Positive |

| C 11 | ~121-123 | Quaternary aromatic carbon (ipso-carbon) directly bonded to bromine. The C-Br bond has a notable shielding/deshielding effect.[5] | Absent |

Standard Protocol for ¹³C NMR Data Acquisition

To ensure high-quality, reproducible data, adherence to a standardized experimental protocol is crucial. The following procedure outlines the key steps for acquiring a quantitative and DEPT ¹³C NMR spectrum.

Sample Preparation

-

Dissolution: Accurately weigh 20-30 mg of the compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for molecules of this type and its single, well-characterized solvent peak at ~77.16 ppm.[3]

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube to prevent magnetic field distortions.

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

Spectrometer Setup and Data Acquisition

This protocol assumes a standard 400 MHz (or higher) NMR spectrometer.

-

Insertion & Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the CDCl₃ solvent.

-

Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity, maximizing spectral resolution.

-

Broadband ¹³C Spectrum:

-

Pulse Program: Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

-

Acquisition Parameters: Set the spectral width to cover the expected range (e.g., 0-220 ppm). Use a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons which exhibit weaker signals.[6] A relaxation delay (d1) of 2 seconds is a good starting point.

-

-

DEPT-135 & DEPT-90 Spectra:

-

Pulse Programs: Run DEPT-135 and DEPT-90 experiments using standard instrument parameters.[7][8] These experiments are typically much faster than the full broadband ¹³C spectrum as they rely on polarization transfer from protons.

-

Purpose: The DEPT experiments are critical for validating the assignments made in the broadband spectrum by differentiating carbon types based on the number of attached protons.[9][10][11]

-

Caption: Standard workflow for ¹³C NMR analysis.

Spectral Interpretation: A Self-Validating System

The combination of broadband and DEPT spectra creates a self-validating system for structural confirmation.

-

Step 1: Quaternary Carbon Identification: Identify all peaks present in the broadband ¹³C spectrum but absent from the DEPT-135 spectrum.[7][8] In this molecule, these signals correspond to the carbamate carbonyl (C=O, ~154.8 ppm), the Boc quaternary carbon (C_quat, ~79.5 ppm), and the two ipso-aromatic carbons (C8 and C11).

-

Step 2: Methylene (CH₂) Carbon Identification: Identify all negative peaks in the DEPT-135 spectrum.[7][8] These correspond to the CH₂ groups of the piperidine ring (C2,6 and C3,5) and the benzylic methylene (C7).

-

Step 3: Methine (CH) and Methyl (CH₃) Carbon Identification: All positive peaks in the DEPT-135 spectrum belong to either CH or CH₃ groups.[7][8] The DEPT-90 spectrum is then used to distinguish between them; it will only show peaks for CH carbons. For this molecule, the DEPT-90 spectrum should show a single positive peak for C4 of the piperidine ring and the two signals for the aromatic C9,13 and C10,12 carbons. The remaining positive peak in the DEPT-135 spectrum that is absent in the DEPT-90 spectrum corresponds to the three equivalent Boc methyl groups.

By systematically applying this logic, each carbon in the molecule can be unambiguously assigned, confirming the structure and integrity of tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate.

References

-

University of California, Davis. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Fiveable. (n.d.). DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. [Link]

-

University of California, Davis. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. [Link]

-

OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. [Link]

-

Macmillan Group, Princeton University. (n.d.). Supplementary Information. [Link]

-

Reddy, S. T., et al. (n.d.). Supporting Information. [Link]

-

Li, W., et al. (n.d.). Supplementary information. Royal Society of Chemistry. [Link]

-

Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

-

University of California, Davis. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

EPFL. (n.d.). 13C NMR. [Link]

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. rsc.org [rsc.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. epfl.ch [epfl.ch]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fiveable.me [fiveable.me]

- 10. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 11. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

Mass spectrometry of tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate

An In-Depth Technical Guide to the Mass Spectrometric Analysis of tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate, a key intermediate in contemporary pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causal logic behind its ionization and fragmentation. We will explore the molecule's signature isotopic patterns, predictable fragmentation pathways under electrospray ionization (ESI) conditions, and a validated, step-by-step protocol for its characterization using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The insights herein are designed to empower scientists to confidently identify, characterize, and quantify this compound, ensuring the integrity of their synthetic workflows and accelerating drug discovery programs.

Introduction: The Analytical Imperative

In the landscape of medicinal chemistry, piperidine scaffolds are ubiquitous, featuring prominently in a vast number of approved pharmaceuticals.[1] The synthetic intermediate, tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate, combines this critical piperidine core with two other synthetically vital moieties: the tert-butyloxycarbonyl (Boc) protecting group and a brominated benzyl ether. The Boc group is instrumental for selectively managing the reactivity of the piperidine nitrogen, while the bromobenzyl group serves as a versatile handle for further functionalization, often in cross-coupling reactions.

Accurate and unambiguous characterization of this intermediate is paramount for ensuring reaction completion, assessing purity, and confirming structural identity. Mass spectrometry stands as the premier analytical technique for this purpose due to its exceptional sensitivity, speed, and structural diagnostic capabilities. This guide provides an expert-level framework for understanding and executing the mass spectrometric analysis of this specific molecule.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is essential for predicting its mass spectrometric behavior. The compound is composed of three distinct regions, each with characteristic fragmentation liabilities: the N-Boc-piperidine ring, the flexible ether linkage, and the bromobenzyl group.

| Property | Value |

| Molecular Formula | C₁₇H₂₄BrNO₃ |

| Average Molecular Weight | 398.34 g/mol |

| Monoisotopic Mass (⁷⁹Br) | 397.09396 Da |

| Monoisotopic Mass (⁸¹Br) | 399.09191 Da |

| Key Structural Features | N-Boc protector, Piperidine core, Benzyl ether, Bromine atom |

Ionization Methodology: The Case for Electrospray Ionization (ESI)

The choice of ionization technique is a critical first step in method development. For a molecule of this size, polarity, and thermal lability, Electrospray Ionization (ESI) is the superior method, particularly when coupled with liquid chromatography (LC-MS).

Why ESI is the Authoritative Choice:

-

Soft Ionization: ESI is a "soft" technique that imparts minimal internal energy to the analyte during the ionization process. This preserves the intact molecule, allowing for the confident determination of its molecular weight. Harder techniques like Electron Ionization (EI) would cause extensive, premature fragmentation, making it difficult to observe the molecular ion.

-

High Sensitivity for Polar Analytes: The presence of the ether oxygen and the carbamate group provides sites for protonation, making the molecule highly amenable to ionization in positive-ion mode ([M+H]⁺).

-

LC Compatibility: ESI provides a seamless interface between the liquid phase separation power of HPLC/UHPLC and the detection power of the mass spectrometer, which is essential for purity analysis and reaction monitoring in complex matrices.[2]

Under typical positive-ion ESI conditions, the molecule will be observed as its protonated adduct, [M+H]⁺.

The Diagnostic Isotopic Signature of Bromine

One of the most powerful self-validating features in the mass spectrum of this compound is the isotopic pattern conferred by the bromine atom. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio).[3][4][5]

This natural distribution has a profound and predictable effect on the mass spectrum:

-

M and M+2 Peaks: Any ion containing the bromine atom will appear not as a single peak, but as a pair of peaks separated by 2 m/z units.

-

1:1 Intensity Ratio: The peak corresponding to the ⁷⁹Br isotope (M) and the peak for the ⁸¹Br isotope (M+2) will have nearly identical intensities.[6][7]

Therefore, the protonated molecule will be detected as a doublet at m/z 398.1 and 400.1 . The observation of this characteristic 1:1 doublet is the first and most definitive confirmation of the presence of a single bromine atom in the molecule.

Key Fragmentation Pathways in MS/MS Analysis

Tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) is used to generate structurally informative fragment ions from the isolated [M+H]⁺ precursor. The fragmentation of tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate is dominated by predictable cleavages at its most labile sites: the Boc group and the benzyl ether linkage.

Pathway A: Fragmentation of the N-Boc Group

The N-Boc group is notoriously labile under CID conditions and produces a cascade of well-characterized neutral losses.[2][8]

-

Loss of Isobutylene (-56 Da): A primary and often most facile fragmentation is the loss of isobutylene (C₄H₈), resulting in a carbamic acid intermediate.

-

Loss of the full Boc Group (-100 Da): This occurs via the subsequent loss of CO₂ (-44 Da) from the carbamic acid intermediate, or through a concerted loss of both isobutylene and CO₂. This fragmentation yields the deprotected piperidine cation.

-

Formation of the tert-Butyl Cation (m/z 57): Charge-remote fragmentation can also lead to the formation of the highly stable tert-butyl cation (C₄H₉⁺).

Pathway B: Cleavage of the Benzyl Ether Linkage

The C-O bond of the benzyl ether is another energetically favorable site for cleavage.

-

Formation of the Bromobenzyl Cation: Heterolytic cleavage of the C-O bond results in the formation of the 4-bromobenzyl cation. This fragment is a key diagnostic ion and will appear as a characteristic 1:1 isotopic doublet at m/z 169.0 and 171.0 . This cation can rearrange to the more stable tropylium ion structure.

-

Formation of the Piperidine Oxonium Ion: Cleavage can also occur where the charge is retained by the piperidine-containing fragment, although this is often less favored than the formation of the stabilized benzyl cation.

The interplay of these pathways provides a rich fingerprint for structural confirmation. The diagram below illustrates these primary fragmentation routes.

Caption: Predicted major fragmentation pathways for protonated tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate.

Validated Experimental Protocol: LC-MS/MS

This section provides a robust, step-by-step methodology for the analysis of the target compound. The protocol is designed to be self-validating by systematically confirming the molecular weight, isotopic signature, and key fragment ions.

Sample and Standard Preparation

-